molecular formula C25H40N10O10 B151009 cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) CAS No. 128857-77-2

cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)

カタログ番号 B151009
CAS番号: 128857-77-2
分子量: 640.6 g/mol
InChIキー: FWFZEPRYKXWBLR-QXKUPLGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is a cyclic octapeptide . This peptide was modified from a targeting linear hexapeptide (Gly-Arg-Asp-Ser-Pro-Lys). It was cyclized with a disulfide bond between D-L Cys, which endowed the octapeptide with enhanced stability . It could selectively bind to phosphorylated Annexin A2, which was expressed in some tumor regions .


Synthesis Analysis

The synthesis of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” usually adopts solid-phase peptide synthesis technology . This technology connects amino acids sequentially on resin beads to form a cyclic heptapeptide .


Molecular Structure Analysis

The molecular structure of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is complex due to its cyclic nature. The structure is determined by the sequence of amino acids and the disulfide bond that forms the cyclic structure .


Chemical Reactions Analysis

The chemical reactions involving “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” are complex and can be influenced by various factors. For instance, the conversion of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, a vitronectin-selective inhibitor, to its cyclic imide counterpart was studied . The reaction proceeds via neighboring group catalysis by the Ser5 side chain .

科学的研究の応用

  • Conformational Analysis :

    • Conformational Properties : Studies have investigated the conformational characteristics of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and related peptides. For instance, one study analyzed the conformations of cyclic octapeptides, including stereochemical variants of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), using NMR techniques. They found that specific proline residues in the peptide sequence contribute to stabilizing its backbone conformations (Vishwanath et al., 2009).
  • Biological Activity :

    • Cell Adhesion and Angiogenesis : Certain studies have focused on the role of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) in biological processes like cell adhesion and angiogenesis. For example, a study on the synthesis and cell-adhesion properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) found that it could affect cell adhesion and spreading in specific cell types, indicating potential applications in understanding cellular interactions and tissue engineering (Davies et al., 1994).
    • Inhibitory Activity on Platelet Aggregation : Another research focused on the conformational study of a cyclo peptide, which is a potent inhibitor of platelet aggregation, highlighting its potential therapeutic applications (Siahaan et al., 1992).
  • Peptide Synthesis and Optimization :

    • Synthesis Techniques : Research has also been conducted on improving the synthesis methods for cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and related peptides. One study provided an improved synthesis technique for a selective αvβ3-integrin antagonist, a cyclic peptide related to cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), indicating advancements in peptide synthesis technology (Dai et al., 2000).
  • Theoretical Modeling and Simulation :

    • Modeling of Biologically Active Conformers : Theoretical conformational analysis has been performed to predict the biologically active conformers of RGD-containing peptides, including cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala). This type of analysis helps in understanding the peptide's potential interactions with biological receptors (Kostetsky & Artem’ev, 2000).

将来の方向性

The future research directions for “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” could involve further exploration of its potential applications in biomedical imaging and its interactions with various cellular targets . Further studies could also investigate its synthesis and chemical reactions .

特性

IUPAC Name

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFZEPRYKXWBLR-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Reactant of Route 2
cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Reactant of Route 3
cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Reactant of Route 4
cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Reactant of Route 5
cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)

Citations

For This Compound
10
Citations
S Celik, S Kecel-Gunduz, S Akyuz… - Journal of Biomolecular …, 2018 - Taylor & Francis
The theoretically possible stable conformer of the cyclic heptapeptide, that has significant anti-metastatic activity, was examined by conformational analysis followed by DFT calculations…
Number of citations: 7 www.tandfonline.com
S Sofuku, A Hoshida, T Shimada… - Chemical and …, 1999 - jstage.jst.go.jp
The synthesis of cyclic RGD peptides with 8—10 residues cyclized by an amide bond and the relationship between their structure and activity (Le. circular dichroism spectrum and …
Number of citations: 4 www.jstage.jst.go.jp
GB Fields - Expert opinion on therapeutic patents, 1998 - Taylor & Francis
The metastatic process is the major cause of mortality in cancer patients. Metastasis involves tumour cell adhesion to other cells and extracellular matrix glycoproteins, and eventual …
Number of citations: 10 www.tandfonline.com
RS McDowell, TR Gadek - Journal of the American Chemical …, 1992 - ACS Publications
The three-dimensional structure of a highly potent cyclic peptide antagonist of fibrinogen-glycoprotein Ilbllla association was determined using NMR methods combined with molecular …
Number of citations: 124 pubs.acs.org
JS Davies - 2001 - books.google.com
The major source of listed papers covering the calendar year 1999 has again been CA Selects1 on Amino Acids, Peptides and Proteins (up to Issue 12, June 2000). Although this …
Number of citations: 3 books.google.com
N Yoshikawa, S Fumoto, M Nakashima… - Biological and …, 2013 - jstage.jst.go.jp
We analyzed the effect of serum and fibronectin on pulmonary transgene expression after intravenous injection of cationic liposome–plasmid DNA (pDNA) complex (lipoplex) in mice. 1, …
Number of citations: 13 www.jstage.jst.go.jp
WC Wildering, PM Hermann… - Journal of …, 2002 - Soc Neuroscience
… Arg-Gly-Asp (RGD) and cyclo-Gly-Arg-Gly-Asp-Ser-Pro-Ala (cGRGDSPA) were obtained from Bachem (Torrance, CA); Gly-Arg-Gly-Asp-Ser (GRGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG…
Number of citations: 66 www.jneurosci.org
N Yoshikawa, K Sakamoto, S Mizuno… - The Journal of Gene …, 2011 - Wiley Online Library
Background Interaction of cationic liposome/plasmid DNA complex (lipoplex) with serum was not a limiting factor for in vivo transfection. After intraportal injection of lipoplex, hepatic …
Number of citations: 8 onlinelibrary.wiley.com
JL Lauer, GB Fields - Proteins, 1998 - Elsevier
Publisher Summary This chapter discusses the design and use of synthetic peptides as biological models. Proteins are composed of amino acid building blocks. The power of peptide …
Number of citations: 1 www.sciencedirect.com
S ÇELİK, S AKYÜZ, Ö Ayşen - Yüzüncü Yıl Üniversitesi Fen Bilimleri …, 2021 - dergipark.org.tr
Antimikrobiyal ve antikanser gibi önemli biyolojik aktivitelere sahip olan Cyclo(Trp-Trp) dipeptidinin (C₂₂H₂₀N₄O₂) en düşük enerjili moleküler geometrisi, teorik konformasyon …
Number of citations: 1 dergipark.org.tr

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。